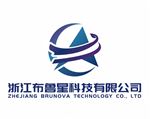- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Zhejiang Brunova Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Nanjing Jubai Biopharm
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Post-transition metal silicates
Post-transition metal silicates are a class of materials with unique properties and applications, distinct from those of traditional transition metals. These compounds feature post-transition metal elements such as germanium, tin, lead, and bismuth bonded to silicon in a tetrahedral or octahedral coordination, forming complex structures with varying degrees of flexibility and reactivity.
These silicates are highly sought after due to their potential in electronic, catalytic, and optical applications. For instance, germanosilicates have found widespread use in the telecommunications industry for fiber-optic cables owing to their ability to support high-speed data transmission without significant signal loss over long distances. Similarly, tin-based post-transition metal silicates exhibit promising catalytic properties, particularly in the chemical industry where they can enhance reaction rates and selectivity.
Moreover, these materials often display interesting physical properties such as transparency in certain wavelength ranges, piezoelectric effects, and high thermal stability, making them valuable for diverse industrial applications ranging from electronics to construction.


-
Diammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical FormulationsDiammonium Hydrogen Citrate: A Key Excipient in Pharmaceutical Formulations Introduction to Diammonium Hydrogen Citrate Diammonium hydrogen citrate (DHCA) is a widely used excipient in the pharmaceutical industry, known for its versatility and effectiveness in various drug formulations. As a salt derived from citric acid, DHCA plays a critical role in enhancing the stability, solubility, and...
-
Novel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A ReviewNovel Applications of Sodium Cyclamic Acid in Biopharmaceuticals: A Review Introduction to Sodium Cyclamic Acid Sodium cyclamic acid, a chemical compound with the formula C7H10N3O4S, has garnered significant attention in recent years due to its diverse applications in biomedicine and pharmaceuticals. This review explores the novel uses of sodium cyclamic acid in biopharmaceuticals, highlighting...
-
15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals15-keto Bimatoprost: A Novel Derivative in Chemical Biopharmaceuticals Introduction to 15-keto Bimatoprost 15-keto Bimatoprost represents a significant advancement in the field of chemical biopharmaceuticals, offering unique properties that make it a promising candidate for various therapeutic applications. As a derivative of Bimatoprost, a well-known prostaglandin analog used in ophthalmology,...
-
Structural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical BiopharmaceuticalsStructural and Pharmacokinetic Properties of 1-Propoxydodecane in Chemical Biopharmaceuticals Introduction to 1-Propoxydodecane 1-Propoxydodecane is a chemical compound that has garnered significant attention in the fields of chemistry and biomedicine due to its unique structural properties and potential applications in drug delivery systems. This article delves into the structural features,...
-
(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals(S)-Quinuclidin-3-amine Dihydrochloride: A Novel Compound in Chemical Biopharmaceuticals Introduction to (S)-Quinuclidin-3-amine Dihydrochloride (S)-Quinuclidin-3-amine Dihydrochloride is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule serves as a promising lead compound due to its unique structural...





